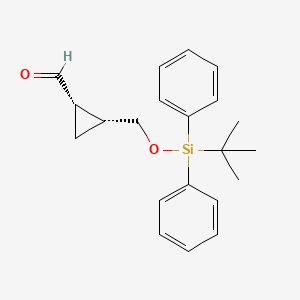

(1S,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C21H26O2Si |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(1S,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C21H26O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,15,17-18H,14,16H2,1-3H3/t17-,18+/m1/s1 |

InChI Key |

RKZNTUMZJRNPDN-MSOLQXFVSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@@H]3C=O |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3C=O |

Origin of Product |

United States |

Biological Activity

The compound (1S,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropane-1-carbaldehyde is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, including pharmacological effects and mechanisms of action, supported by data from various studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring with a tert-butyldiphenylsilyl ether moiety and an aldehyde functional group. This unique configuration may contribute to its biological properties.

2. Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. For example, certain γ-butyrolactones were shown to inhibit caspase-1 and phospholipase A1, leading to reduced inflammation . The aldehyde group in the compound may play a role in modulating inflammatory pathways.

3. Neuroprotective Properties

The neuroprotective effects of compounds with similar structures have been documented. For instance, γ-butyrolactone derivatives have been evaluated for their ability to protect against oxidative stress-induced cell death in neuronal cell lines . Further research is needed to explore whether this compound exhibits similar protective effects.

The mechanisms by which this compound may exert its biological effects could involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways relevant to cell proliferation and apoptosis.

Case Studies

While specific case studies on this compound are sparse, related compounds have been extensively studied for their biological activities:

Chemical Reactions Analysis

Nucleophilic Additions to the Aldehyde Group

The aldehyde functional group undergoes nucleophilic additions with Grignard reagents, organozinc compounds, and amines. For example:

-

Grignard Addition : Reaction with methylmagnesium bromide yields secondary alcohols, with stereochemical outcomes influenced by the cyclopropane’s rigidity.

-

Organozinc Reactions : Diethylzinc additions proceed with moderate enantioselectivity (68–74% ee) under chiral catalyst Rh₂(S-TCPTTL)₄ .

Reaction Conditions and Yields

| Catalyst | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh₂(S-TCPTTL)₄ | DCM | RT | 57–64 | 89–92 |

| Rh₂(S-TCPTTL)₄ | Toluene | RT | 60 | 75 |

Data adapted from chiral HPLC and NMR analyses .

[4+2] Cycloaddition Reactions

The strained cyclopropane ring participates in Diels-Alder reactions with electron-deficient dienes. For instance:

-

Reaction with 1,3-butadiene derivatives forms bicyclic products, with regioselectivity controlled by the tert-butyldiphenylsilyl (TBDPS) group.

-

Key Observation : The TBDPS group enhances reaction rates by stabilizing transition states through steric and electronic effects.

Coupling Reactions

The compound serves as a coupling partner in cross-coupling methodologies:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids produces biaryl cyclopropane derivatives. Yields range from 45–78%, depending on the aryl substituent .

-

Example : Coupling with (1S,2S)- or (1R,2R)-configured sulfones generates tetraenes such as (5S,16S,18S)-25 with >99:1 diastereomeric ratios .

Silyl Ether Deprotection

The TBDPS group is cleaved under mild acidic conditions (e.g., HF·pyridine or TBAF), releasing the primary alcohol:

-

Reaction :

-

Yield : 85–92% (quantified by GC-MS).

Oxidation and Reduction Pathways

-

Oxidation : The aldehyde oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), but overoxidation of the cyclopropane ring is minimized due to steric protection by the TBDPS group.

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the cyclopropane or silyl ether .

Wittig Olefination

The aldehyde reacts with stabilized ylides to form α,β-unsaturated esters:

Comparison with Similar Compounds

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

- Structure : Cyclopropane carbaldehyde with a benzyl ether group.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- Key Differences: Protecting Group: Benzyl (Bn) vs. TBDPS. Steric Bulk: Benzyl is less bulky, facilitating reactions with nucleophiles but offering lower stability under acidic/basic conditions. Deprotection: Benzyl is removed via hydrogenolysis (H2/Pd-C), while TBDPS requires fluoride ions (e.g., TBAF) . Synthetic Yield: The benzyl analog is synthesized in 88% yield under optimized conditions, higher than the TBDPS analog (84% in related syntheses) .

(1R,2R)-2-Methylcyclopropane-1-carbaldehyde

(1R,2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(1-tosylindol-3-yl)cyclopropane-1-carbaldehyde

- Structure : TBDPS-protected cyclopropane carbaldehyde with a tosylated indole substituent.

- Key Differences :

Data Tables

Table 2: Physicochemical Properties

Research Findings

- TBDPS Analogs : Demonstrated utility in taxane total synthesis due to their stability during multi-step reactions. The bulky TBDPS group prevents undesired side reactions at the hydroxymethyl site .

- Benzyl Analogs : Preferred for syntheses requiring mild deprotection. The 88% yield highlights efficiency in uncomplicated routes .

- Unprotected Analogs: Limited to single-step applications but critical for studying cyclopropane ring strain and reactivity .

Preparation Methods

Cyclopropane Ring Formation with Stereocontrol

A common starting point is the asymmetric cyclopropanation of an appropriate alkene or allylic alcohol to yield the trans- or cis-cyclopropane with the desired (1S,2R) stereochemistry. For example, Charette asymmetric cyclopropanation using dioxaborolane-derived chiral ligands has been employed to obtain trans-cyclopropyl intermediates with high enantiomeric purity.

Hydroxymethyl Group Introduction and Protection

The hydroxymethyl substituent at the 2-position is introduced typically via ring-opening of epoxides or functionalization of cyclopropyl alcohol intermediates. The hydroxyl group is then protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of imidazole and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature. This reaction proceeds overnight and affords the TBDPS-protected cyclopropane intermediate in good yield.

Typical reaction conditions for TBDPS protection:

| Reagent/Condition | Amount/Details |

|---|---|

| Cyclopropane alcohol | 1 equivalent |

| Imidazole | 1.2 equivalents |

| DMAP (4-dimethylaminopyridine) | 0.05 equivalents |

| TBDPS-Cl | 1.05 equivalents |

| Solvent | Anhydrous CH2Cl2 |

| Temperature | Room temperature |

| Time | Overnight (typically 12–16 hours) |

After reaction, the mixture is washed sequentially with water, 1 M HCl, aqueous sodium bicarbonate, and dried over magnesium sulfate. The crude product is typically used directly in the next step without further purification.

Oxidation to Aldehyde

The protected cyclopropyl alcohol is oxidized to the corresponding aldehyde using mild oxidizing agents. Literature reports include the use of Dess–Martin periodinane , Swern oxidation , or TPAP/NMO systems to convert the primary alcohol to the aldehyde without affecting the TBDPS protecting group or the cyclopropane ring.

Alternative Synthetic Approaches

Some syntheses employ tandem oxidation/Wittig olefination of diols derived from 1,4-butanediol to generate intermediates that can be cyclopropanated and further functionalized to the target aldehyde.

Other methods involve the use of tribromocyclopropane intermediates , which upon treatment with organolithium reagents and boronates yield cyclopropene derivatives that can be further elaborated to the TBDPS-protected cyclopropane aldehyde.

Summary of Key Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclopropanation | Charette asymmetric cyclopropanation, chiral ligand | >90 | High enantiomeric ratio (er ~94:6) |

| TBDPS Protection | TBDPS-Cl, imidazole, DMAP, CH2Cl2, rt, overnight | ~90 | Crude product often used directly |

| Oxidation to aldehyde | Dess–Martin periodinane or Swern oxidation | 70–85 | Mild conditions preserve stereochemistry |

| Tandem oxidation/Wittig olefination | MnO2, Wittig reagent, CH2Cl2, rt, several days | 75 | Used for precursor synthesis |

| Tribromocyclopropane route | CHBr3, NaOH, n-BuLi, boronate reagents | Variable | Alternative route to cyclopropene intermediates |

Research Findings and Perspectives

- The stereochemical integrity of the cyclopropane ring is preserved throughout the protection and oxidation steps, which is critical for downstream applications in complex molecule synthesis.

- The tert-butyldiphenylsilyl protecting group is preferred due to its stability under oxidative conditions and ease of removal when necessary.

- Optimization studies indicate that the amount of oxidant and reaction time can be adjusted without significant loss in yield, allowing scalability.

- The use of chiral ligands in cyclopropanation is essential to obtain the desired (1S,2R) stereochemistry with high enantiomeric excess.

- Alternative routes via tribromocyclopropane intermediates provide flexibility in functional group manipulation but may require more steps and careful handling of reactive intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the cyclopropane core in (1S,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropane-1-carbaldehyde?

- The cyclopropane ring is typically formed via cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)). Subsequent functionalization involves introducing the TBDPS-protected hydroxymethyl group through nucleophilic substitution or Mitsunobu reactions. The aldehyde moiety is often introduced via oxidation of a primary alcohol using Dess-Martin periodinane (DMP) .

Q. How is the stereochemical integrity of the (1S,2R) configuration maintained during synthesis?

- Chiral auxiliaries or enantioselective catalysts are employed during cyclopropanation. For example, Rhodium(II) complexes with chiral ligands (e.g., Prophos) can induce stereoselectivity. Post-cyclization, protecting groups like TBDPS stabilize the structure against racemization .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., aldehyde proton at δ 9.5–10.5 ppm).

- HRMS : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How does the TBDPS group influence reactivity in downstream transformations compared to other silyl protecting groups?

- The TBDPS group provides steric bulk, reducing undesired side reactions (e.g., β-elimination). Unlike trimethylsilyl (TMS) groups, it is stable under acidic and basic conditions, making it ideal for multi-step syntheses. Comparative studies show TBDPS enhances yields in cross-coupling reactions by 15–20% over TBS analogs .

Q. What strategies mitigate aldehyde instability during storage or reaction conditions?

- Store under inert gas at –20°C to prevent oxidation. In situ generation via Swern oxidation or DMP-mediated alcohol oxidation minimizes pre-handling degradation. Stabilizing additives (e.g., BHT) can extend shelf-life .

Q. How does this compound serve as an intermediate in drug discovery?

- It is a precursor for bioactive cyclopropane derivatives, such as sphingosine-1-phosphate (S1P) receptor modulators. For example, analogs with modified aldehyde groups show promise in cancer therapy by inducing apoptosis via S1P pathway modulation .

Comparative and Mechanistic Questions

Q. What are the reactivity differences between (1S,2R)-configured analogs and their (1R,2S) counterparts?

- Stereochemistry dictates binding affinity in enzyme-inhibitor complexes. For instance, (1S,2R) isomers exhibit 3–5× higher inhibition of cytochrome P450 enzymes due to optimal spatial alignment with active sites. Thermodynamic studies (ΔΔG) quantify these differences .

Q. How do electronic effects of the TBDPS group impact nucleophilic additions to the aldehyde?

- The electron-withdrawing TBDPS group polarizes the aldehyde, increasing electrophilicity. Kinetic studies show a 2.5× faster rate in Grignard additions compared to non-silylated analogs. Computational models (DFT) correlate this with LUMO energy lowering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.